3-(1-Azepanyl)butanoic acid
Overview
Description
3-(1-Azepanyl)butanoic acid, also known as homotaurine or tramiprosate, is an organic compound. It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . The molecular weight of the hydrochloride form of this compound is 221.73 .
Synthesis Analysis
The synthesis of azepane-based compounds like this compound is a continuous challenge for synthetic organic chemists . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The linear formula of this compound hydrochloride is C10 H19 N O2 . Cl H . The InChI key for this compound is CWYQJLDYMRBTLG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound hydrochloride is a solid at room temperature .Scientific Research Applications
1. Food Safety and Quality Control
3-Methyl-butanoic acid, a compound related to 3-(1-Azepanyl)butanoic acid, has been identified as a marker for the presence of Staphylococcus aureus in pork. This correlation suggests its potential use in the meat industry for specific detection of this pathogen, contributing to food safety and quality control (Hu et al., 2020).
2. Nanotechnology and Molecular Engineering
In the field of nanotechnology, compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid have been utilized to demonstrate the optical gating of nanofluidic devices. This application in synthetic ion channels shows potential for use in controlled release, sensing, and information processing (Ali et al., 2012).
3. Agriculture and Crop Protection
3-(3-Indolyl)butanoic acid, similar in structure to this compound, has shown algicidal properties, effectively controlling the growth of green algae in hydroponic cultures. This compound could be a non-phytotoxic algicide for hydroponically grown crops (Nonomura et al., 2001).
4. Pharmaceutical Research
Related compounds, such as 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, have been synthesized as potential hybrid anticonvulsants. This research opens pathways for developing new drugs for epilepsy treatment (Kamiński et al., 2016).
5. Chemical and Catalytic Processes
Butanoic acid derivatives have been explored in studies related to catalysis and chemical reactions. For instance, the role of acidic and basic bifunctional catalysts in converting ethanol to 1-butanol highlights the importance of these compounds in renewable energy and chemical synthesis (Li et al., 2018).
Safety and Hazards
Future Directions
Azepane-based compounds continue to play a significant role in synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Mechanism of Action
Mode of Action
The mode of action of 3-(1-Azepanyl)butanoic acid is currently unknown . The interaction of this compound with its targets and the resulting changes at the molecular and cellular level are areas of ongoing research.
Biochemical Pathways
It’s important to note that the compound’s structure suggests potential involvement in fatty acid metabolism
Biochemical Analysis
Biochemical Properties
3-(1-Azepanyl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid metabolism . These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and impacting cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is generally stable under normal laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biological activity. Long-term exposure to this compound has been observed to have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism . It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. For example, this compound can be metabolized by enzymes involved in the catabolism of amino acids, leading to the production of intermediate compounds that participate in other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . For instance, transporters on the cell surface can mediate the uptake of this compound into cells, while binding proteins within the cytoplasm can influence its distribution and accumulation . These processes are crucial for determining the bioavailability and biological activity of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(azepan-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUNGNZEYBRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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